3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Overview
Description
3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that features both indole and imidazolidinone moieties. Indole derivatives are known for their significant biological activities, including anticancer, antiviral, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The imidazolidinone ring can be formed through the reaction of an appropriate amine with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, imidazolidine derivatives, and various substituted indole compounds .
Scientific Research Applications
3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its antiviral and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It may inhibit the activity of certain kinases and disrupt the function of microtubules, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxindole: An oxidized derivative of indole.
Imidazolidine: A reduced form of imidazolidinone.
Properties
IUPAC Name |
3-ethyl-5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-17-13(18)12(16-14(17)19)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,2,7H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFCMELDZVQPGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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